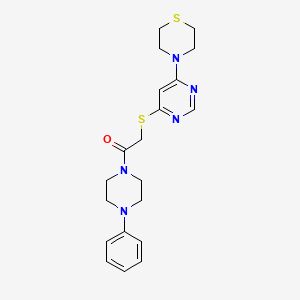

1-(4-Phenylpiperazin-1-yl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Phenylpiperazin-1-yl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to interact with various biological targets, making it an attractive candidate for a wide range of research applications. In

Scientific Research Applications

Novel CCR1 Antagonists

A series of CCR1 antagonists based on the 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone scaffold was discovered through screening, leading to the identification of a highly potent and selective CCR1 antagonist. This antagonist demonstrated promising pharmacokinetic and toxicological profiles in preclinical species, highlighting its potential in inflammation and immune response modulation (Pennell et al., 2013).

Anticonvulsant Hybrid Compounds

A library of new hybrid anticonvulsant agents was synthesized, combining chemical fragments of known antiepileptic drugs. These hybrids showed broad spectra of activity across several preclinical seizure models, indicating their potential as novel treatments for epilepsy (Kamiński et al., 2015).

Acetylcholinesterase Inhibition

A novel series of arylisoxazole‐phenylpiperazines were synthesized and evaluated for their acetylcholinesterase inhibitory activity. One compound emerged as a potent inhibitor, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's (Saeedi et al., 2019).

Antibacterial and Antifungal Activities

Several studies have focused on the synthesis of novel compounds with potential antibacterial and antifungal activities. Microwave-assisted synthesis techniques have been utilized to create new benzyl piperazine derivatives that show promising antibacterial properties (Merugu et al., 2010).

Electrochemical Synthesis

Research into the electrochemical synthesis of phenylpiperazine derivatives has provided an environmentally friendly method for creating these compounds. This approach offers high atom economy and produces safe waste, making it an attractive option for developing new pharmaceuticals (Nematollahi & Amani, 2011).

properties

IUPAC Name |

1-(4-phenylpiperazin-1-yl)-2-(6-thiomorpholin-4-ylpyrimidin-4-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5OS2/c26-20(25-8-6-23(7-9-25)17-4-2-1-3-5-17)15-28-19-14-18(21-16-22-19)24-10-12-27-13-11-24/h1-5,14,16H,6-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLONETZGFLVDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=NC(=C3)N4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Phenylpiperazin-1-yl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,1-Dimethoxypropan-2-yl)-N-[(2,3-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B2636203.png)

![6-((3-Methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2636208.png)

![2-Chloro-N-[1-(2,5-difluorophenyl)-2,2-difluoroethyl]acetamide](/img/structure/B2636209.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate](/img/structure/B2636214.png)

![(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinecarbothioamide](/img/structure/B2636217.png)

![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2636220.png)